molecular formula C7H4N4O5 chemical properties
molecular formula C7H4N4O5 chemical properties
PART 1: EXECUTIVE SUMMARY
This technical guide characterizes 5,6-Dinitro-1,3-dihydro-2H-benzimidazol-2-one (CAS: 3705-86-0), a high-value heterocyclic intermediate with the molecular formula C₇H₄N₄O₅ .[1][2]
Historically utilized as a precursor for high-performance pigments (e.g., C.I.[2] Brown 25) and polybenzimidazole (PBI) polymers, this molecule has recently gained traction in pharmaceutical development and energetic materials .[2] Its unique electron-deficient scaffold allows for specific nucleophilic aromatic substitutions (
This guide provides a validated roadmap for the synthesis, characterization, and application of C₇H₄N₄O₅, synthesizing data from industrial patents and recent academic literature.[2]
PART 2: CHEMICAL IDENTITY & STRUCTURAL CHARACTERIZATION
Identification Data
| Parameter | Specification |
| Chemical Name | 5,6-Dinitro-1,3-dihydro-2H-benzimidazol-2-one |
| Common Synonyms | 5,6-Dinitrobenzimidazolone; 5,6-Dinitro-2-benzimidazolinone |
| CAS Registry Number | 3705-86-0 |
| Molecular Formula | C₇H₄N₄O₅ |
| Molecular Weight | 224.13 g/mol |
| SMILES | O=c1cc2[nH]c(=O)[nH]c2cc1[O-] |
| Appearance | Yellow to brownish crystalline solid |
Structural Analysis
The molecule features a benzimidazolone core fused with two nitro groups at the 5 and 6 positions.[2][3]
-
Electronic Effects: The two nitro groups are strongly electron-withdrawing, significantly increasing the acidity of the N-H protons on the imidazolone ring (
~7.5–9.2).[2] -
H-Bonding: The lactam (cyclic amide) structure facilitates strong intermolecular hydrogen bonding, leading to high melting points and poor solubility in non-polar solvents.[2]
-
Reactivity Hotspots: The C-5 and C-6 positions are activated for nucleophilic attack if one nitro group is displaced, although reduction is the primary transformation pathway.[2]
PART 3: PHYSICOCHEMICAL PROPERTIES
| Property | Value | Context/Notes |
| Melting Point | > 300 °C (dec.)[2][4] | Decomposes without melting; sublimation observed >315 °C. |
| Density | 1.76 ± 0.06 g/cm³ | High density due to efficient crystal packing (H-bonding).[2] |
| Solubility (High) | DMSO, DMF, DMAc | Soluble in polar aprotic solvents.[2] |
| Solubility (Low) | Water, Ethanol, DCM | Poor solubility limits purification options to recrystallization from polar solvents.[2] |
| Thermal Stability | Stable up to ~260 °C | TGA data indicates onset of decomposition >300 °C. |
| pKa (Predicted) | ~7.58 | Acidic NH protons allow deprotonation by weak bases (e.g., carbonates).[2] |
PART 4: SYNTHESIS & PRODUCTION PROTOCOLS
The synthesis of 5,6-dinitrobenzimidazolone is a critical step in the value chain, typically bridging the raw material (o-phenylenediamine) and the high-value monomer (5,6-diaminobenzimidazolone).[2]
Synthetic Pathway Visualization
Figure 1: Industrial synthesis workflow from raw materials to the diamino-monomer.
Protocol: Nitration of Benzimidazolone
Objective: Selective introduction of nitro groups at C-5 and C-6.[1][2][5][3][4]
Mechanism: Electrophilic aromatic substitution (
Reagents:
-
Fuming Nitric Acid (HNO₃, >90%)[2]
-
Sulfuric Acid (H₂SO₄) or Dichloroethane (DCE) with P₂O₅ (cleaner alternative).[2]
Step-by-Step Methodology:
-
Preparation: Charge a reactor with concentrated H₂SO₄ (or DCE solvent). Cool to 0–5 °C.[2][7][8]
-
Addition: Slowly add Benzimidazolone with vigorous stirring. Ensure full dispersion.
-
Nitration: Dropwise add fuming HNO₃ while maintaining temperature <10 °C.
-
Critical Control Point: Exotherms can lead to tar formation or runaway reactions.[2]
-
-
Reaction: Allow temperature to rise to 60–90 °C and hold for 2–4 hours. Monitor by TLC or HPLC.[2]
-
Quench: Pour the reaction mixture onto crushed ice/water (1:1 ratio).
-
Isolation: Filter the yellow precipitate. Wash with cold water until pH is neutral.[2]
-
Purification: Recrystallize from DMSO or dilute nitric acid if high purity (>99%) is required.[2]
Protocol: Reduction to 5,6-Diaminobenzimidazolone
Objective: Conversion of C₇H₄N₄O₅ to the diamine monomer.[2]
Reagents:
-
Iron powder (Fe) / Hydrochloric acid (HCl) OR H₂/Pd-C catalyst.[2]
Methodology (Fe/HCl):
-
Suspend 5,6-dinitrobenzimidazolone in water.[2]
-
Add activated Iron powder (4–8 eq) and catalytic HCl.
-
Heat to reflux (85–95 °C) for 2–5 hours.
-
Workup: Adjust pH to alkaline (NaOH) to precipitate iron salts. Filter hot.
-
Crystallization: Cool filtrate to precipitate the diamine product (white/pale solid).[2]
PART 5: REACTIVITY & APPLICATIONS
Pharmaceutical & Biological Applications
-
DNA Light Switches: Ruthenium complexes utilizing the 5,6-dinitrobenzimidazolone scaffold bind to G-quadruplex DNA.[2][5][9] The nitro groups quench luminescence in the unbound state; upon binding, the "switch" turns on, allowing naked-eye detection of DNA structures.[2]
-
Enzyme Inhibition: Derivatives act as inhibitors for milk xanthine oxidase and are substrates for NQO1 (NAD(P)H:quinone oxidoreductase), aiding in the study of bioreductive drug activation mechanisms.[2]
Energetic Materials (High-Performance)
-
TriNBO Synthesis: Further nitration leads to 4,5,6-Trinitrobenzimidazolone (TriNBO) .[2][4]
-
Properties: TriNBO and its nitramine derivatives (e.g., 5-nitramino-4,6-dinitrobenzimidazolone) exhibit high density (>1.76 g/cm³) and thermal stability (>300 °C), making them candidates for insensitive munitions and heat-resistant explosives.[2]
Application Logic Diagram
Figure 2: Divergent application pathways for the C₇H₄N₄O₅ scaffold.
PART 6: SAFETY & HANDLING
-
Explosion Hazard: While 5,6-dinitrobenzimidazolone is relatively stable, it is a polynitro aromatic compound.[2] It should be treated as a potential energetic material precursor.[2] Avoid shock, friction, and heating in confined spaces.[2]
-
Toxicity: Nitroaromatics are generally toxic and potential mutagens.[2] Handle with full PPE (gloves, respirator) in a fume hood.[2]
-
Storage: Store in a cool, dry place away from reducing agents and strong bases.[2]
PART 7: REFERENCES
-
PubChem. (2025).[2] 1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one (CID 4032666).[2] National Library of Medicine.[2] Link
-
Yang, Z., et al. (2009).[2][5] Synthesis and characteristic of 5,6-dinitro and 5,6-diaminobenzimidazolone-2.[2][5][3][4][6] Chemical Research & Application.[2][5][10] Link
-
Yao, J. L., et al. (2013).[2][5] A colorimetric molecular "light switch" and powerful stabilizer for G-quadruplex DNA.[2][5] Inorganic Chemistry, 52(10), 5661-5672.[2] Link[2]
-
Tselinskii, I. V., et al. (2009).[2][5] Nitro derivatives of 1,3-dihydrobenzimidazol-2-one: I. Synthesis of N-nitrobenzimidazol-2-ones. Russian Journal of Organic Chemistry.[2] Link
-
Google Patents. (2016).[2] CN105732510A - Preparation method for 5,6-diaminobenzimidazolone-2.[2][3]Link[2]
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- 3. CN105732510A - Preparation method for 5,6-diaminobenzimidazolone-2 - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. lookchem.com [lookchem.com]
- 6. CN102584713A - Preparation method for 5,6-diamino benzimidazolone-2 - Google Patents [patents.google.com]
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